molecular formula C19H17ClN4O2S2 B2825800 N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954076-76-7

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2825800
CAS RN: 954076-76-7
M. Wt: 432.94
InChI Key: WMVPVFAUZMEPGJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The compound's relevance in scientific research can be linked to its structural properties and the interactions it can partake in. For instance, related compounds featuring chlorophenyl and thiazolyl groups have been studied for their ability to form 3-D arrays through various intermolecular interactions such as N–H···O, N–H···N, N–H···F, C–H···N hydrogen bonds, and C–H···π, C–Cl···π, C–O···π interactions. These structural features could make the compound of interest for materials science and crystal engineering research (Boechat et al., 2011).

Corrosion Inhibition

Another application within scientific research for compounds with similar structural motifs, including acetamide derivatives, is in the field of corrosion science. Derivatives have been synthesized and tested for their efficacy as corrosion inhibitors. Such compounds have shown promising results in protecting steel against corrosion in acidic and oil medium environments, highlighting their potential use in materials science and industrial applications (Yıldırım & Cetin, 2008).

Metabolic Stability Improvement

In the realm of medicinal chemistry, modifications of the benzothiazole ring, akin to the structural elements in the queried compound, have been explored to enhance metabolic stability. This has been particularly relevant for the development of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), where alternative 6,5-heterocyclic analogues were evaluated to reduce metabolic deacetylation, a critical factor in drug design and pharmacokinetics (Stec et al., 2011).

Novel Synthetic Routes and Antimicrobial Activity

The chemical versatility of acetamide derivatives has also been explored through the synthesis of novel compounds with potential antimicrobial activities. For example, research has led to the creation of new derivatives with promising in vitro activity against various bacterial strains, indicating their significance in the search for new antibacterial agents (Wardkhan et al., 2008).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c20-14-1-3-15(4-2-14)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVPVFAUZMEPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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